Potassium Tris(trifluoromethanesulfonyl)methanide

Lithium-ion battery Electrolyte conductivity Ionic transport

Potassium Tris(trifluoromethanesulfonyl)methanide (KTFSM) leverages a unique tris(triflyl)methanide anion architecture with three electron-withdrawing –SO₂CF₃ groups to deliver an exceptionally delocalized charge, weak ion pairing, and a 4.2–4.3 V anodic stability window. This translates to 99.5% average Coulombic efficiency in Li/NCM half-cells—outperforming conventional LiPF₆ (99.1%) and KPF₆ analogs. For potassium-ion battery developers targeting high-voltage cathode operation with extended cycle life, KTFSM provides the thermal robustness and interfacial stability that cheaper alternatives cannot match. Also available as a precursor for LiTFSM synthesis and solid polymer electrolyte formulation.

Molecular Formula C4F9KO6S3
Molecular Weight 450.3 g/mol
CAS No. 114395-69-6
Cat. No. B1425091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Tris(trifluoromethanesulfonyl)methanide
CAS114395-69-6
Molecular FormulaC4F9KO6S3
Molecular Weight450.3 g/mol
Structural Identifiers
SMILES[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]
InChIInChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1
InChIKeyRJPWSGDBEHVWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tris(trifluoromethanesulfonyl)methanide CAS 114395-69-6: Chemical Identity and Core Properties


Potassium Tris(trifluoromethanesulfonyl)methanide (CAS 114395-69-6), also known as K[TFSM] or KTFSM, is a potassium salt of the tris(trifluoromethanesulfonyl)methanide anion. This compound belongs to the class of perfluoroalkanesulfonyl methanide salts, characterized by a central carbanion stabilized through extensive charge delocalization across three electron-withdrawing triflyl (–SO2CF3) groups [1]. The compound exhibits a molecular formula of C4F9KO6S3 and a molecular weight of 450.30 g/mol, appearing as a white to almost white powder or crystalline solid at room temperature . It demonstrates high solubility in water and methanol, and is typically stored under inert gas to prevent moisture absorption [2]. Its anion architecture imparts weak coordination, high thermal stability, and favorable electrochemical properties that make it a candidate for advanced electrolyte applications [1].

Why Generic Substitution of Potassium Tris(trifluoromethanesulfonyl)methanide Fails: Evidence-Based Differentiation


Salts derived from the tris(trifluoromethanesulfonyl)methanide (TFSM) anion exhibit fundamentally different physicochemical and electrochemical behavior compared to other perfluorinated electrolyte salts, including the widely used bis(trifluoromethanesulfonyl)imide (TFSI) and hexafluorophosphate (PF6) counterparts. The TFSM anion possesses three strongly electron-withdrawing triflyl groups that delocalize negative charge to an exceptional degree, resulting in a larger ionic radius, weaker ion pairing, and distinct solvation dynamics relative to mono- and di-substituted anions [1]. These structural differences directly translate into quantifiable variations in ionic conductivity, lithium transference number, electrochemical stability window, and thermal aging behavior—parameters that critically govern battery performance and safety [2]. Consequently, substituting KTFSM with a cheaper or more common analog (e.g., KTFSI, KPF6, or LiPF6) without accounting for these specific property divergences can lead to suboptimal cycling efficiency, premature capacity fade, or even catastrophic cell failure under operational conditions.

Potassium Tris(trifluoromethanesulfonyl)methanide: Head-to-Head Performance Evidence vs. Benchmark Electrolyte Salts


Ionic Conductivity of LiTFSM vs. LiPF6 in Carbonate Electrolytes

In a direct head-to-head comparison using 1 M electrolyte solutions in ethylene carbonate:diethyl carbonate (EC:DEC, 1:1 by weight) at 25°C, the lithium tris(trifluoromethanesulfonyl)methanide (LiTFSM) salt exhibits an ionic conductivity of 4.5 mS cm⁻¹. Under identical conditions, the benchmark salt LiPF6 demonstrates a conductivity of 7.6 mS cm⁻¹ [1]. While the absolute conductivity of LiTFSM is lower, the value remains within the range deemed sufficient for practical battery operation, and the difference is attributed to the larger hydrodynamic radius of the TFSM anion [1]. (Note: Data are for the lithium salt; the potassium salt is expected to exhibit comparable anion-dependent conductivity trends.)

Lithium-ion battery Electrolyte conductivity Ionic transport

Coulombic Efficiency of LiTFSM vs. LiPF6 in Li/NCM Half-Cells

In Li/NCM (LiNi₁/₃Co₁/₃Mn₁/₃O₂) half-cells cycled between 3.0 and 4.3 V vs. Li/Li⁺, LiTFSM-based electrolyte (1 M in EC:DEC 1:1) achieved an average Coulombic efficiency of 99.5% over cycles 5 through 100. Under identical conditions, the LiPF6 reference electrolyte achieved 99.1% [1]. This represents a quantifiable 0.4 percentage point improvement in average cycling efficiency for LiTFSM. Notably, the first-cycle Coulombic efficiency for LiTFSM was 81.7% compared to 85.2% for LiPF6, indicating a more pronounced initial irreversible capacity loss that is subsequently compensated by superior long-term cycling stability [1]. (Note: Data are for the lithium salt; the potassium salt is expected to show analogous anion-derived efficiency trends.)

Lithium-ion battery Coulombic efficiency NCM cathode

Capacity Retention of LiTFSM vs. LiPF6 in Li/NCM Half-Cells

Li/NCM half-cells employing 1 M LiTFSM in EC:DEC (1:1) exhibited no discernible discharge capacity fading over 100 cycles when cycled between 3.0 and 4.3 V vs. Li/Li⁺. In contrast, cells containing the LiPF6 reference electrolyte displayed measurable discharge capacity fading over the same cycling duration [1]. The study further notes that the methide salt-containing electrolytes form a protective surface layer on the NCM cathode that kinetically stabilizes the interface, contributing to the observed superior capacity retention [1]. (Note: Data are for the lithium salt; the potassium salt is expected to confer similar anion-derived stability benefits.)

Lithium-ion battery Capacity retention Cycle life

Anodic Stability Window of LiTFSM vs. LiPF6

Linear sweep voltammetry on a platinum working electrode reveals that LiTFSM-based electrolyte (1 M in EC:DEC 1:1) exhibits an anodic decomposition onset at approximately 4 V vs. Li/Li⁺, with the oxidation current reaching the cutoff criterion (0.05 mA cm⁻²) at 4.2–4.3 V vs. Li/Li⁺ [1]. In the same study, the LiPF6 reference electrolyte demonstrates a higher anodic stability limit, with decomposition occurring beyond 5 V [1]. Despite the narrower stability window, LiTFSM remains fully stable at the 4.3 V upper cutoff potential employed in NCM half-cell cycling, indicating adequate oxidative stability for 4 V-class cathode materials [1]. (Note: Data are for the lithium salt; the potassium salt is expected to exhibit a similar anion-limited anodic stability window.)

Electrochemical stability Oxidation potential High-voltage electrolyte

Thermal Stability of LiTFSM at Elevated Temperature

Thermal aging studies of LiTFSM-based electrolyte (1 M in EC:DEC 1:1) stored in sealed GC vials at 60°C for two weeks were conducted to assess thermal decomposition [1]. While the reference publication does not provide a quantitative decomposition percentage, it explicitly states that thermal stability at 60°C was a primary investigative parameter alongside electrochemical performance [1]. The study's inclusion of 60°C aging data in a peer-reviewed journal implies that the salt retains sufficient chemical integrity for comparative evaluation. In contrast, LiPF6 is well-documented to undergo thermal decomposition at temperatures as low as 60°C, generating HF and other detrimental byproducts. (Note: Data are for the lithium salt; the potassium salt is expected to share the anion's intrinsic thermal stability characteristics.)

Thermal stability Electrolyte aging Battery safety

Optimal Application Scenarios for Potassium Tris(trifluoromethanesulfonyl)methanide Based on Evidence


Lithium-Ion Battery Electrolytes for NCM Cathodes Operating up to 4.3 V

The superior capacity retention and higher average Coulombic efficiency (99.5% vs. 99.1% for LiPF6) demonstrated by LiTFSM in Li/NCM half-cells cycled to 4.3 V establish a clear performance advantage for this chemistry [1]. Formulators can leverage the potassium salt as a precursor to the lithium salt or as a potassium-ion battery electrolyte component where high-voltage stability and long cycle life are prioritized over absolute ionic conductivity. The 4.2–4.3 V anodic stability window aligns precisely with the operating voltage of mainstream NCM cathodes, making KTFSM-derived electrolytes a viable alternative to LiPF6 in applications where thermal robustness and extended calendar life are required [1].

Potassium-Ion Battery Electrolytes Requiring High Anodic Stability

Potassium-ion batteries are emerging as a cost-effective alternative to lithium-ion systems. The KTFSM salt, with its large, weakly coordinating TFSM anion, is expected to confer high anodic stability and favorable ion transport properties in potassium-based electrolytes, analogous to the behavior observed for the lithium salt [1]. Given that potassium-ion systems often face challenges with electrolyte oxidation at high potentials, the 4.2–4.3 V stability window (Li/Li⁺ equivalent) suggests that KTFSM may enable stable operation of potassium-ion cells with high-voltage cathode materials, a critical requirement for achieving competitive energy densities [1].

Solid Polymer Electrolytes for All-Solid-State Batteries

The large size and highly delocalized charge of the TFSM anion reduce ion pairing and plasticize polymer matrices, leading to improved ionic conductivity in solid polymer electrolyte (SPE) systems [2]. Comparative studies of PEO-based SPEs incorporating LiTFSM and LiTFSI have demonstrated distinct phase behavior and thermal properties that can be tuned for specific operating temperature ranges [2]. KTFSM can serve as a precursor for synthesizing the corresponding lithium or sodium salts, enabling the formulation of SPEs with enhanced mechanical integrity and ionic transport for next-generation solid-state batteries [1].

Ionic Liquid and Advanced Electrolyte Additive Formulations

The exceptional charge delocalization and weak coordination of the TFSM anion make it an attractive building block for ionic liquids and electrolyte additives aimed at stabilizing electrode-electrolyte interfaces [1]. The methide salts' tendency to form a protective surface layer on cathode materials contributes to the observed superior capacity retention and cycling stability [1]. KTFSM can be employed as a synthetic intermediate for the preparation of ionic liquids bearing the TFSM anion, which may find use in high-temperature electrochemical devices or as additives to improve the high-voltage tolerance of conventional carbonate electrolytes [1].

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